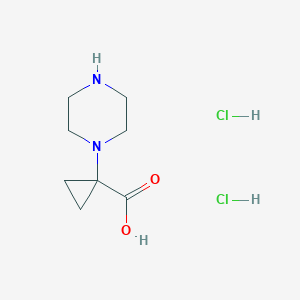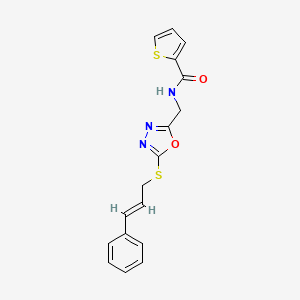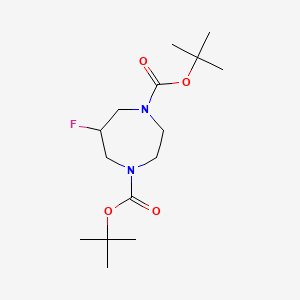
(4-((3,4-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals known for their complex molecular structures and potential for various chemical and biological activities. Such compounds are often studied for their synthesis methods, structural characteristics, reactions, and properties to explore potential applications in fields like materials science, pharmacology, and organic chemistry.
Synthesis Analysis
Synthesis of complex molecules like (4-((3,4-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone often involves multi-step reactions, starting from simpler precursor molecules. Techniques such as photoinduced intramolecular rearrangement, using UV light irradiation in green solvents, have shown high yields and atom efficiency for related compounds (Jing et al., 2018).
Molecular Structure Analysis
Density Functional Theory (DFT) calculations, including Becke's three-parameter exchange functional combined with the Lee—Yang—Parr correlation, are utilized to optimize structures, investigate various bonding features, and analyze vibrational spectra of similar molecules (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Chemical properties of such molecules are influenced by their functional groups, leading to a variety of reactions, including cycloadditions, condensations, and rearrangements. For instance, synthesis routes for analog compounds involve condensation reactions followed by cyclization, demonstrating the compound's reactivity and potential for forming diverse structures (Tang & Fu, 2018).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are key for understanding the compound's behavior in different environments. These properties are determined through empirical studies and can significantly affect the compound's applications and handling (Kang et al., 2011).
Chemical Properties Analysis
Chemical properties are closely tied to the compound's molecular structure, affecting its reactivity, stability, and interactions with other molecules. Studies on similar compounds reveal insights into reactivity patterns, such as susceptibility to oxidation or reduction, and potential for participating in complex chemical reactions (Mohri et al., 2015).
Aplicaciones Científicas De Investigación
Highly Efficient Phosphorescent Ir(III) Complexes
A study by Kang et al. (2011) on phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands explored their synthesis, photophysical, and electroluminescent properties, suggesting potential applications in organic light-emitting diodes (OLEDs). This research underscores the importance of chemical synthesis and characterization in developing advanced materials for electronic devices (Kang et al., 2011).
Synthesis via Intramolecular Rearrangement
Jing et al. (2018) developed an environmentally friendly synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones, achieved by irradiating (E)-3-styrylquinolin-4(1H)-ones under specific conditions. This showcases innovative synthetic routes that enhance yield and efficiency, potentially applicable to related chemical structures (Jing et al., 2018).
DFT Calculations and Electronic Structure Analysis
Halim and Ibrahim (2017) conducted a study on a novel compound, focusing on its synthesis, electronic structure, and properties using Density Functional Theory (DFT) calculations. Such theoretical analyses provide insights into the molecular properties and potential applications of new compounds in various fields (Halim & Ibrahim, 2017).
Discovery of Apoptosis Inducers
Jiang et al. (2008) discovered a series of compounds as potent inducers of apoptosis through a cell- and caspase-based HTS assay. This research highlights the potential therapeutic applications of chemical compounds in inducing programmed cell death for cancer treatment (Jiang et al., 2008).
Propiedades
IUPAC Name |
[4-(3,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-14-4-6-17(12-15(14)2)25-20-18-7-5-16(3)24-21(18)23-13-19(20)22(27)26-8-10-28-11-9-26/h4-7,12-13H,8-11H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGXOJSXLGBGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,4-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)
![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)




![3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2480702.png)

![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2480706.png)
